![molecular formula C10H11N3O3S B6537566 2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid CAS No. 1021254-41-0](/img/structure/B6537566.png)
2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid
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Description
The compound “2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid” is a complex organic molecule that contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a cyclopropane ring (a three-membered carbon ring), and an acetic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring attached to a cyclopropane ring via an amide linkage, and a sulfanyl acetic acid group attached to the pyridazine ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring, the amide group, and the sulfanyl acetic acid group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would depend on the specific arrangement and nature of its functional groups .Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and the identification of potential applications in medicine or other fields .
properties
IUPAC Name |
2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c14-9(15)5-17-8-4-3-7(12-13-8)11-10(16)6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXUURSVJKGQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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